molecular formula C10H11NO4 B1349585 Methyl 5-acetamido-2-hydroxybenzoate CAS No. 81887-68-5

Methyl 5-acetamido-2-hydroxybenzoate

Cat. No.: B1349585
CAS No.: 81887-68-5
M. Wt: 209.2 g/mol
InChI Key: JOILLVHUXHWRQB-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of 5-acetamido-2-hydroxybenzoic acid, where the carboxyl group is esterified with a methyl group

Scientific Research Applications

Methyl 5-acetamido-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 5-acetamido-2-hydroxybenzoate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The binding affinity of this compound to COX-2 receptors suggests its potential as a non-steroidal anti-inflammatory drug (NSAID). Additionally, computational studies have predicted its pharmacokinetic and toxicological properties, indicating good bioavailability and binding affinity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have anti-nociceptive activity, which means it can reduce the sensation of pain . This effect is likely mediated through its interaction with COX-2 receptors, leading to the inhibition of prostaglandin synthesis, a key mediator of inflammation and pain

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly COX-2 receptors. By binding to these receptors, it inhibits the enzyme’s activity, reducing the production of pro-inflammatory prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, indicating its potential for chronic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the modification of the compound to increase its solubility and facilitate its excretion. The metabolic pathways of this compound also influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of this compound are crucial for its therapeutic effects, ensuring that it reaches the sites of inflammation and pain .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound exerts its effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-2-hydroxybenzoate can be synthesized through classic acylation reactions. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-hydroxybenzoate
  • Methyl 3-hydroxybenzoate
  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 5-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better selectivity and binding affinity for COX-2, making it a promising candidate for the development of safer and more effective NSAIDs .

Properties

IUPAC Name

methyl 5-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOILLVHUXHWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368251
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-68-5
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-hydroxy-5-aminobenzoate (10 g, 60 mmole) was mixed with acetic anhydride (10 ml) and heated with stirring to 100° C. for 5 minutes. Subsequently the reaction mixture was cooled and concentrated to dryness, in vacuo. The remaining material was recrystallized from ethanol-water (1:1) with activated carbon, to give the title compound (9.7 g, 74%), m.p. 147°-148° C. Found (Calc. for C10H11NO4) C 57.01 (57.42), H 5.27 (5.26), N 6.76 (6.70).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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